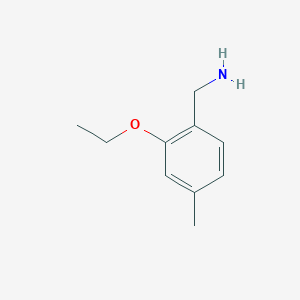

(2-Ethoxy-4-methylphenyl)methanamine

Description

Properties

IUPAC Name |

(2-ethoxy-4-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-12-10-6-8(2)4-5-9(10)7-11/h4-6H,3,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RASYGGHGWXNHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis and Amination via Ester Intermediates

One documented method involves the hydrolysis of ethyl ester derivatives followed by amination steps. For example, hydrolysis of ethyl (S)-2-ethoxy-3-[4-(2-{4-methanesulfonyloxy-phenyl}ethoxy)phenyl] propanoate under reflux with lithium hydroxide in aqueous medium leads to intermediate acid formation. Subsequent acidification and crystallization yield the amine compound or its precursors.

| Step | Conditions | Notes |

|---|---|---|

| Hydrolysis | LiOH·H2O, water, reflux 4.5 h | Vigorous stirring, temperature ~100°C |

| Cooling | 2°C | Preparation for acetone addition |

| Addition of Acetone | Ambient temperature (25°C) | Maintains solution for further reaction |

| Base Addition | LiOH·H2O in water, 25±5°C, 7 h | Continuous addition under stirring |

| Quenching | Ethyl acetate, pH adjustment | pH 1-3 using sulfuric acid |

| Crystallization | Seeding method | Product purity confirmed by HPLC (76%) |

This method emphasizes careful control of pH and temperature to optimize yield and purity.

Synthesis via O-Ethylisourea and Malonic Acid Dialkyl Esters

A sophisticated synthetic pathway involves the formation of O-ethylisourea intermediates from cyanamide and ethanol under acidic conditions, followed by reaction with malonic acid dialkyl esters in the presence of alkali alcoholates. Although originally described for pyrimidine derivatives, the methodology provides insights into functional group transformations relevant to aromatic amines like (2-Ethoxy-4-methylphenyl)methanamine.

Formation of O-Ethylisourea:

Cyanamide reacts with ethanol and a mineral acid (e.g., sulfuric acid) or chloroformamidinium salts at -10 to +90°C to form O-ethylisourea salts.Reaction with Malonic Acid Dialkyl Esters:

The O-ethylisourea salt is then reacted with malonic acid diethyl ester and sodium ethylate at 70-140°C, typically in ethanol or mixed solvents.Isolation:

Acidification releases the free amine or pyrimidine derivative.

| Stage | Reagents/Conditions | Outcome |

|---|---|---|

| O-Ethylisourea formation | Cyanamide + ethanol + H2SO4 or chloroformamidinium salts, -10 to 90°C | O-ethylisourea salt intermediate |

| Reaction with malonic ester | Malonic acid diethyl ester + sodium ethylate, 70-140°C | Formation of substituted amine intermediate |

| Acidification and purification | Acid addition to pH 1-3 | Isolation of target amine compound |

This multi-step approach allows for the generation of complex substituted amines with high specificity and yield. The in situ use of intermediates without isolation reduces process complexity and cost.

Comparative Analysis of Preparation Methods

Research Findings and Notes

The hydrolysis method using lithium hydroxide is preferred for its mildness and ability to maintain stereochemical integrity when chiral centers are present.

The O-ethylisourea method benefits from the use of ethanol both as reagent and solvent, facilitating reaction efficiency and purification.

The presence of organic solvents such as acetone during hydrolysis can improve crystallization and product isolation.

Acid-base catalysis in hydrolysis steps significantly affects reaction rate and product purity; lithium hydroxide is favored over other bases for this reason.

The use of alkali alcoholates (e.g., sodium ethylate) is crucial in the second step of the O-ethylisourea method to drive the reaction forward and achieve high yields.

Summary Table of Key Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-4-methylphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding or .

Reduction: It can be reduced to form or .

Substitution: The ethoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as and are frequently used.

Substitution: Reagents like (chlorine, bromine) and (amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions include ketones , alcohols , amines , and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

(2-Ethoxy-4-methylphenyl)methanamine serves as a valuable precursor in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including:

- Oxidation and Reduction : Common reagents like potassium permanganate and lithium aluminum hydride can be employed to modify the compound's functional groups, enabling the synthesis of derivatives with enhanced properties.

- Substitution Reactions : The compound can undergo electrophilic aromatic substitution, facilitating the introduction of additional functional groups onto the phenyl ring, which may lead to novel compounds with specific functionalities.

Biological Research

Research into the biological activities of this compound has indicated potential therapeutic applications:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for further investigation in drug development aimed at combating bacterial infections.

- Antioxidant Activity : The compound's ability to interact with biological targets could also contribute to its antioxidant properties, which are relevant in preventing oxidative stress-related diseases.

Medicinal Chemistry

The unique structure of this compound positions it as a promising scaffold for drug design:

- Drug Development : Ongoing research is exploring its efficacy as a building block for developing new therapeutic agents. Its interactions with specific biological receptors or enzymes may modulate their activity, potentially leading to novel treatments .

- Structure-Activity Relationships (SAR) : Understanding how variations in its structure affect biological activity is crucial for optimizing its pharmacological properties .

Industrial Applications

In industrial contexts, this compound is utilized in the production of specialty chemicals and materials:

- Chemical Manufacturing : Its role as an intermediate in various chemical processes contributes to the development of new materials with tailored properties .

- Polymer Science : The compound may also find applications in polymer synthesis, where its unique chemical characteristics can enhance material performance .

Mechanism of Action

The mechanism of action of (2-Ethoxy-4-methylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Features of (2-Ethoxy-4-methylphenyl)methanamine and Analogs

Key Observations :

- Ether Substituents : The ethoxy group in this compound may confer moderate lipophilicity, similar to [2-(2-methoxyethoxy)-4-methylphenyl]methanamine, where extended ether chains enhance aqueous solubility .

- Heterocyclic Analogs : Replacement of the phenyl ring with furan or carbazole (as in and ) significantly alters biological activity. For example, carbazole derivatives exhibit dopamine D3 receptor (D3R) antagonism with >100-fold selectivity over D2R .

Pharmacological and Biochemical Comparisons

Critical Insights :

- Linker Optimization : The four-carbon linker in carbazole methanamines () maximizes D3R selectivity, suggesting that linker length in this compound could be tuned for receptor-specific effects.

- Functional Group Impact : Urea or thiourea linkers () enhance enzyme inhibition and antimicrobial activity, respectively, compared to simple amine linkages.

Biological Activity

(2-Ethoxy-4-methylphenyl)methanamine is a chemical compound with the molecular formula C10H15NO. It is recognized for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive understanding of this compound.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. The compound may act as a ligand, modulating the activity of specific targets within cellular pathways. Its unique substitution pattern on the phenyl ring enhances its binding affinity and specificity to these targets, which is crucial for its therapeutic potential .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infection control.

- Cytotoxic Effects : In vitro studies have shown that it can induce cytotoxicity in certain cancer cell lines, indicating potential as an anticancer agent .

- Neuropharmacological Effects : The compound's structural similarities to known psychoactive substances suggest possible neuropharmacological effects, warranting exploration in the context of neurological disorders .

1. Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations. The study highlighted the compound's potential as a lead structure for developing new anticancer drugs .

2. Antimicrobial Studies

Another investigation assessed the antimicrobial activity of this compound against several bacterial strains. The compound demonstrated moderate antibacterial effects, suggesting its utility in developing new antimicrobial agents.

Synthetic Routes

The synthesis of this compound typically involves:

- Alkylation : Reacting 4-ethoxy-2-methylbenzaldehyde with an appropriate alkylating agent under basic conditions.

- Reductive Amination : Subjecting the intermediate to reductive amination using reducing agents like sodium borohydride or lithium aluminum hydride.

| Property | Value |

|---|---|

| Molecular Formula | C10H15NO |

| Molecular Weight | 165.23 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Safety and Toxicology

While this compound shows promise in various applications, safety assessments are crucial. The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage . Proper handling and safety measures should be implemented when conducting research involving this chemical.

Q & A

Q. Q1. What are the standard synthetic routes for (2-Ethoxy-4-methylphenyl)methanamine, and how can purity be optimized?

A1. The synthesis typically involves:

- Step 1 : Alkylation of 4-methylphenol with ethyl bromide to introduce the ethoxy group, followed by nitration or amination to attach the methanamine moiety .

- Step 2 : Reduction of intermediates (e.g., nitriles or Schiff bases) using sodium borohydride or catalytic hydrogenation to yield the primary amine .

- Purity Optimization : Use High-Performance Liquid Chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity. Recrystallization in ethanol/water mixtures improves crystallinity .

Q. Q2. How can the structure of this compound be confirmed experimentally?

A2. Key techniques include:

- NMR Spectroscopy : H NMR (δ 1.35 ppm for ethoxy CH, δ 2.25 ppm for methylphenyl CH, δ 3.85 ppm for methanamine NH) .

- Mass Spectrometry : Molecular ion peak at m/z 179.1 (calculated for CHNO) .

- Infrared Spectroscopy : Bands at 3350 cm (N-H stretch) and 1250 cm (C-O-C ether stretch) .

Reactivity and Functionalization

Q. Q3. What are the primary chemical reactions involving this compound under acidic or basic conditions?

A3. Reactivity profiles include:

- Acidic Conditions : Protonation of the amine group (pKa ~9.5), enabling salt formation (e.g., hydrochloride salts) .

- Basic Conditions : Deprotonation for nucleophilic substitution (e.g., alkylation with benzyl halides) .

- Oxidation : Formation of imines or nitriles under strong oxidants (e.g., KMnO) .

Q. Q4. How does the ethoxy group influence the compound’s electronic properties?

A4. The ethoxy group is electron-donating via resonance, increasing electron density on the aromatic ring. This stabilizes electrophilic intermediates (e.g., during nitration) and enhances solubility in polar solvents (logP ~1.8) .

Biological and Pharmacological Studies

Q. Q5. What methodologies are used to evaluate the biological activity of this compound?

A5. Common approaches include:

- Enzyme Inhibition Assays : Measure IC values against targets like monoamine oxidase (MAO) using fluorometric substrates .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin receptors) with H-LSD as a tracer .

- Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 10–100 μM .

Q. Q6. Are there known contradictions in reported biological data for this compound?

A6. Yes. Discrepancies in IC values (e.g., MAO-A inhibition ranging from 5–50 μM) may arise from differences in assay conditions (pH, temperature) or solvent effects (DMSO vs. ethanol) . Validate results using orthogonal assays (e.g., isothermal titration calorimetry).

Advanced Research Topics

Q. Q7. How can computational modeling predict the binding interactions of this compound with biological targets?

A7. Use molecular docking (AutoDock Vina) and dynamics simulations (GROMACS):

- Target Selection : Focus on enzymes with hydrophobic active sites (e.g., cytochrome P450).

- Key Interactions : Hydrogen bonding with Ser530 (P450) or π-π stacking with Phe residues .

- Validation : Compare computational binding energies with experimental ΔG values from surface plasmon resonance (SPR) .

Q. Q8. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

A8. Strategies include:

- Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl groups) to reduce logP from 1.8 to <1.0, enhancing aqueous solubility .

- Metabolic Stability : Replace the ethoxy group with a trifluoromethoxy group to slow hepatic clearance (tested via microsomal assays) .

Safety and Handling

Q. Q9. What safety protocols are critical when handling this compound?

A9. Follow these guidelines:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (LD oral rat: ~500 mg/kg) .

- Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.